5-amino-1-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
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Overview
Description
The compound with the identifier “5-amino-1-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile” is known as 2-[(2-Methoxyethyl)amino]pyrimidine-5-carboxylic acid. This compound is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine-5-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require heating to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-Methoxyethyl)amino]pyrimidine-5-carboxylic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound may be investigated for its pharmacological properties.
Industry: It can be used in the development of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved in its mechanism of action can include binding to the active site of an enzyme, altering its activity, or interacting with receptor sites to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxypyrimidine-5-carboxylic acid
- 2-(2-Hydroxyethylamino)pyrimidine-5-carboxylic acid
- 2-(2-Ethoxyethylamino)pyrimidine-5-carboxylic acid
Uniqueness
2-[(2-Methoxyethyl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the 2-methoxyethylamino group, which imparts specific chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar pyrimidine derivatives.
Properties
IUPAC Name |
5-amino-1-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O/c1-5-6(2)14-10(15-9(5)17)16-8(12)7(3-11)4-13-16/h4H,12H2,1-2H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSXHKXSAFKMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)N2C(=C(C=N2)C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)N2C(=C(C=N2)C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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